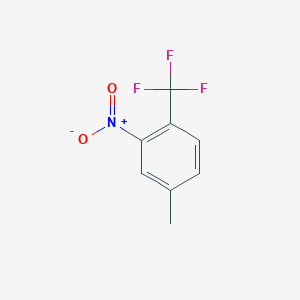

4-Methyl-2-nitro-1-(trifluoromethyl)benzene

Übersicht

Beschreibung

“4-Methyl-2-nitro-1-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 154057-13-3 . It has a molecular weight of 205.14 . The IUPAC name for this compound is 4-methyl-2-nitro-1-(trifluoromethyl)benzene .

Molecular Structure Analysis

The InChI code for “4-Methyl-2-nitro-1-(trifluoromethyl)benzene” is1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

The compound is stored at room temperature . The physical form of “4-Methyl-2-nitro-1-(trifluoromethyl)benzene” is not specified in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis of Poly(arylene ether amide)s

Poly(arylene ether amide)s with trifluoromethyl pendent groups were synthesized through nucleophilic nitro displacement reactions of AB-type monomers. These polymers, characterized by high molecular weights and glass transition temperatures, are notable for their solubility in common organic solvents and the ability to form transparent films (Lee & Kim, 2002).

Vicarious Nucleophilic Substitution of Hydrogen

Nitro(pentafluorosulfanyl)benzenes underwent vicarious nucleophilic substitution of hydrogen, facilitating the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. This process showcases the chemical's utility in crafting complex organic structures (Pastýříková et al., 2012).

Spectroscopic and Vibrational Studies

Extensive spectroscopic investigations, including Fourier transform infrared (FT-IR) and FT-Raman spectra studies, were performed on compounds like 4-nitro-3-(trifluoromethyl)aniline. These studies provided a comprehensive understanding of vibrational, structural, thermodynamic, and electronic characteristics, indicating the compound's role in fundamental research (Saravanan, Balachandran, & Viswanathan, 2014).

Synthesis of Novel Fluorine-containing Polyetherimide

The compound was synthesized by reacting hydroquinone with 2-chloro-5-nitrobenzene trifluoride, followed by further reactions and characterization using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). This illustrates the chemical's significance in the production of advanced materials (Yu Xin-hai, 2010).

Synthesis of Benzimidazoles and Indoles

The chemical played a role in the synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles and 1H-indoles, showcasing its utility in synthesizing heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Vargas-Oviedo et al., 2017).

Asymmetric Oxidation of Benzene Containing Sulfides

An efficient one-pot method was proposed for preparing 2-nitro-4-(trifluoromethyl)benzene containing sulfides. The resulting sulfoxides, obtained via asymmetric oxidation, demonstrate the potential of this chemical in facilitating asymmetric syntheses, a crucial aspect of producing chiral compounds in chemistry (Rodygin et al., 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

4-methyl-2-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKXWBAMGISRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599878 | |

| Record name | 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |

CAS RN |

154057-13-3 | |

| Record name | 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)

![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)

![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)